molecular formula C14H13Cl2NO2S B5115748 2,4-dichloro-N-[2-(furan-2-ylmethylsulfanyl)ethyl]benzamide

2,4-dichloro-N-[2-(furan-2-ylmethylsulfanyl)ethyl]benzamide

Cat. No.: B5115748
M. Wt: 330.2 g/mol
InChI Key: BPCQYVWFESPSJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-N-[2-(furan-2-ylmethylsulfanyl)ethyl]benzamide is a synthetic organic compound with the molecular formula C18H14Cl2N2O2S. This compound is characterized by the presence of two chlorine atoms on the benzene ring, a furan ring, and a sulfanyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[2-(furan-2-ylmethylsulfanyl)ethyl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 2,4-dichlorobenzoic acid with an amine under acidic conditions.

    Introduction of the Furan Ring: The furan ring is introduced through a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the benzamide core.

    Addition of the Sulfanyl Group: The final step involves the addition of the sulfanyl group through a thiol-ene reaction, where a thiol reacts with an alkene in the presence of a radical initiator.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-[2-(furan-2-ylmethylsulfanyl)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to remove the chlorine atoms or reduce the furan ring.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated benzamide or reduced furan derivatives.

    Substitution: Benzamide derivatives with different substituents on the benzene ring.

Scientific Research Applications

2,4-Dichloro-N-[2-(furan-2-ylmethylsulfanyl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[2-(furan-2-ylmethylsulfanyl)ethyl]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways.

    Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, or signal transduction, depending on its specific interactions with molecular targets.

Comparison with Similar Compounds

2,4-Dichloro-N-[2-(furan-2-ylmethylsulfanyl)ethyl]benzamide can be compared with similar compounds to highlight its uniqueness:

  • Similar Compounds

    • 2,4-Dichloro-N-(1-furan-2-yl-ethyl)-N-pyridin-2-yl-benzamide
    • 2,4-Dichloro-N-(2-furan-2-yl-1-(piperidine-1-carbonyl)-vinyl)-benzamide
    • 2-Fluoro-N-(1-furan-2-yl-ethyl)-N-pyridin-2-yl-benzamide
  • Uniqueness: : The presence of the furan-2-ylmethylsulfanyl group in this compound provides unique chemical properties, such as increased reactivity and potential biological activity, which may not be present in similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2,4-dichloro-N-[2-(furan-2-ylmethylsulfanyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO2S/c15-10-3-4-12(13(16)8-10)14(18)17-5-7-20-9-11-2-1-6-19-11/h1-4,6,8H,5,7,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCQYVWFESPSJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CSCCNC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.